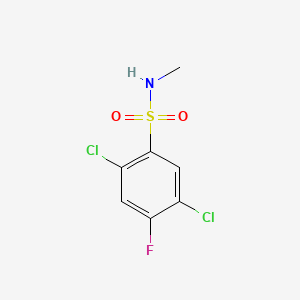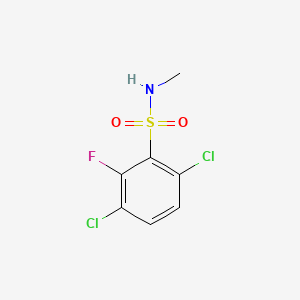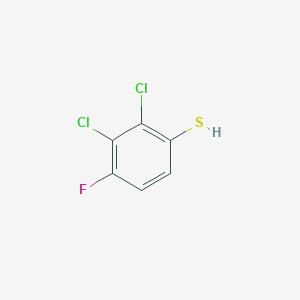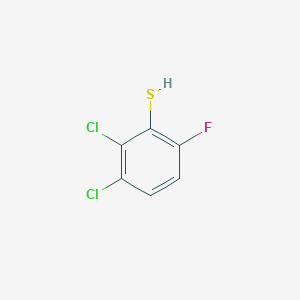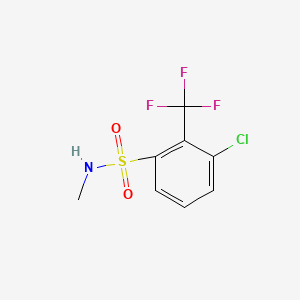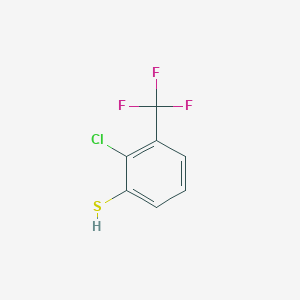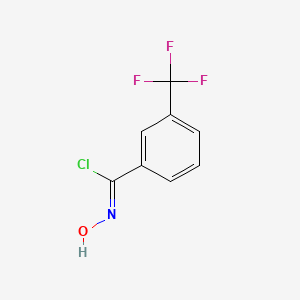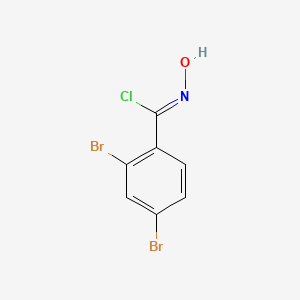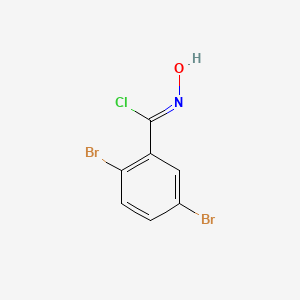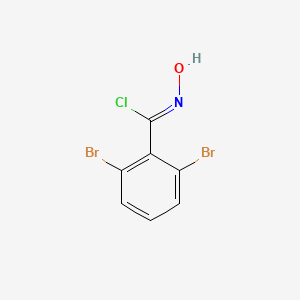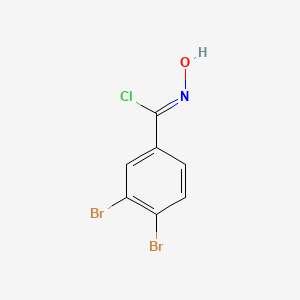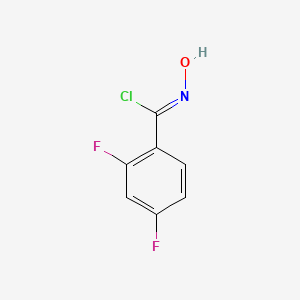
(Z)-2,4-Difluoro-N-hydroxybenzimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2,4-Difluoro-N-hydroxybenzimidoyl chloride is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzimidoyl chloride structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,4-Difluoro-N-hydroxybenzimidoyl chloride typically involves the chlorination of a precursor compound, such as (Z)-2,4-difluorobenzimidoyl chloride, followed by the introduction of a hydroxyl group. The reaction conditions often require the use of chlorinating agents like thionyl chloride or phosphorus trichloride, and the hydroxylation step may involve reagents such as hydroxylamine or its derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into various reduced forms, often involving reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under conditions that favor nucleophilic attack, often in the presence of a base.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted benzimidoyl derivatives.
科学的研究の応用
Chemistry: (Z)-2,4-Difluoro-N-hydroxybenzimidoyl chloride is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and inhibition mechanisms
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of compounds with specific properties tailored for various industrial uses.
作用機序
The mechanism of action of (Z)-2,4-Difluoro-N-hydroxybenzimidoyl chloride involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms and hydroxyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes or other proteins, leading to changes in biological pathways.
類似化合物との比較
2,4-Difluorobenzimidoyl chloride: Lacks the hydroxyl group, resulting in different reactivity and applications.
N-hydroxybenzimidoyl chloride: Does not contain fluorine atoms, which affects its chemical properties and reactivity.
2,4-Difluoro-N-hydroxybenzamide: Similar structure but with an amide group instead of a chloride, leading to different chemical behavior.
Uniqueness: (Z)-2,4-Difluoro-N-hydroxybenzimidoyl chloride is unique due to the combination of fluorine atoms and a hydroxyl group on the benzimidoyl chloride framework. This combination imparts distinct reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
(1Z)-2,4-difluoro-N-hydroxybenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-7(11-12)5-2-1-4(9)3-6(5)10/h1-3,12H/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKGOZONOWEIJV-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
